Etanol amida de alfa-linoleilo-d4

Descripción general

Descripción

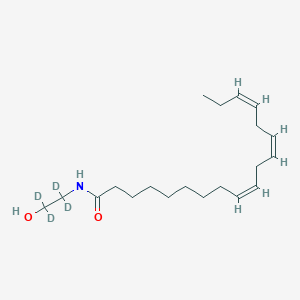

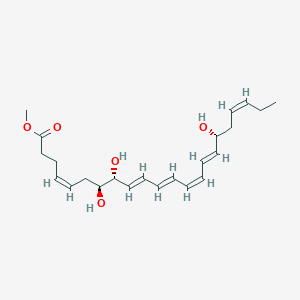

Etanol amida de α-linoleoil-d4: es un endocannabinoide que contiene ácido α-linolénico en lugar de la porción de araquidonato que se encuentra en la anandamida (AEA). Su fórmula química es C20H35NO2, y su peso molecular es 325.5 g/mol . Este compuesto juega un papel en varios procesos fisiológicos, aunque sus funciones específicas aún se están dilucidando.

Aplicaciones Científicas De Investigación

Neurobiología: La etanol amida de α-linoleoil-d4 se detecta en tejido cerebral porcino, lo que sugiere un posible papel en la neurotransmisión.

Sistema endocannabinoide: Al igual que otros endocannabinoides, es probable que interactúe con los receptores cannabinoides (CB1 y CB2) y module procesos fisiológicos como la percepción del dolor, la inflamación y la regulación del apetito.

Metabolismo e inflamación: La investigación está en curso para comprender su impacto en el metabolismo de los lípidos y las vías inflamatorias.

Mecanismo De Acción

El mecanismo exacto por el cual la etanol amida de α-linoleoil-d4 ejerce sus efectos no está completamente caracterizado. es probable que implique la unión a los receptores cannabinoides e influya en las vías de señalización descendentes.

Análisis Bioquímico

Biochemical Properties

Alpha-Linolenoyl Ethanolamide-d4 plays a significant role in biochemical reactions, particularly in the endocannabinoid system. It interacts with cannabinoid receptors, such as CB1 and CB2, which are G-protein-coupled receptors involved in various physiological processes . The interaction between alpha-Linolenoyl Ethanolamide-d4 and these receptors can modulate neurotransmitter release, influencing pain perception, appetite, and mood. Additionally, alpha-Linolenoyl Ethanolamide-d4 may interact with enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids .

Cellular Effects

Alpha-Linolenoyl Ethanolamide-d4 affects various cell types and cellular processes. In neuronal cells, it can modulate synaptic transmission by influencing the release of neurotransmitters. This compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, alpha-Linolenoyl Ethanolamide-d4 can alter gene expression by activating transcription factors like CREB, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of alpha-Linolenoyl Ethanolamide-d4 involves binding interactions with cannabinoid receptors and enzymes. By binding to CB1 and CB2 receptors, it can activate or inhibit downstream signaling pathways, resulting in various physiological effects . Additionally, alpha-Linolenoyl Ethanolamide-d4 can inhibit FAAH, leading to increased levels of endocannabinoids and prolonged signaling . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Linolenoyl Ethanolamide-d4 can change over time. The compound is relatively stable when stored at -20°C, with a shelf life of at least two years . Its stability may decrease under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that alpha-Linolenoyl Ethanolamide-d4 can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of alpha-Linolenoyl Ethanolamide-d4 vary with different dosages in animal models. At low doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, alpha-Linolenoyl Ethanolamide-d4 may exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired physiological response without causing harm .

Metabolic Pathways

Alpha-Linolenoyl Ethanolamide-d4 is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes like FAAH and monoacylglycerol lipase (MAGL), which are involved in the degradation of endocannabinoids . These interactions can affect metabolic flux and alter the levels of metabolites, influencing cellular function and energy homeostasis .

Transport and Distribution

Within cells and tissues, alpha-Linolenoyl Ethanolamide-d4 is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and may bind to intracellular proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of alpha-Linolenoyl Ethanolamide-d4 can influence its activity and function within the cell .

Subcellular Localization

Alpha-Linolenoyl Ethanolamide-d4 is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence the compound’s stability, interactions with other biomolecules, and overall cellular effects .

Análisis De Reacciones Químicas

La etanol amida de α-linoleoil-d4 puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones específicos siguen siendo escasos. Los investigadores suelen utilizarlo como un estándar analítico en lugar de explorar su reactividad.

Comparación Con Compuestos Similares

Si bien la etanol amida de α-linoleoil-d4 es única debido a su marcado con deuterio, comparte similitudes con otros endocannabinoides como la anandamida (AEA) y el 2-araquidonoilglicerol (2-AG). Estos compuestos contribuyen colectivamente a las funciones reguladoras del sistema endocannabinoide.

Métodos De Preparación

La síntesis de etanol amida de α-linoleoil-d4 implica la incorporación de ácido α-linolénico marcado con deuterio en la columna vertebral de la etanolamina. Sirve como un estándar interno para cuantificar la etanol amida de α-linoleoil utilizando espectrometría de masas GC o LC . Desafortunadamente, las rutas sintéticas detalladas y los métodos de producción industrial no están disponibles en la literatura.

Propiedades

IUPAC Name |

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-BBVLJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

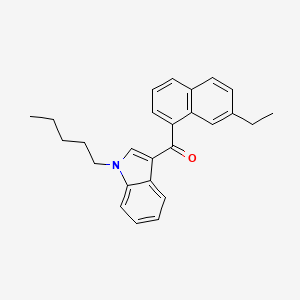

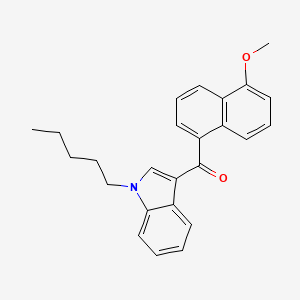

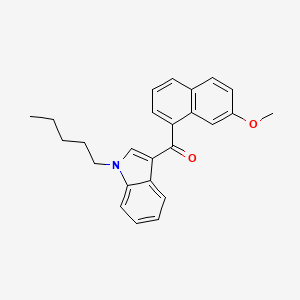

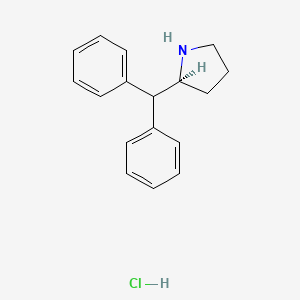

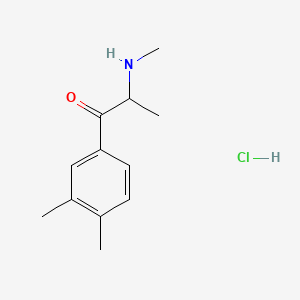

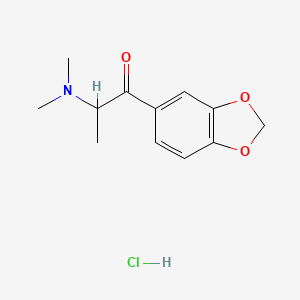

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)